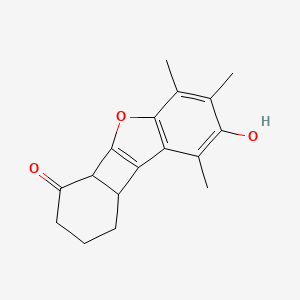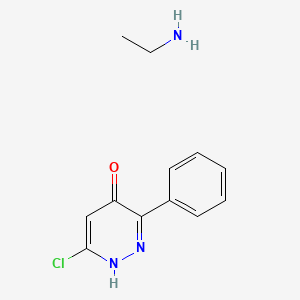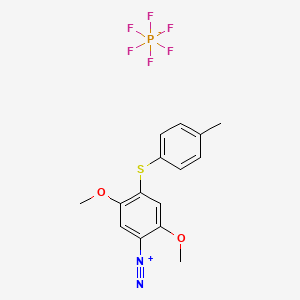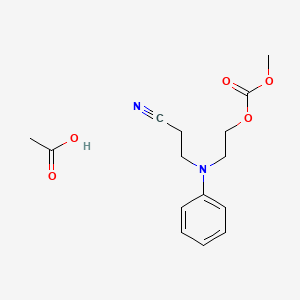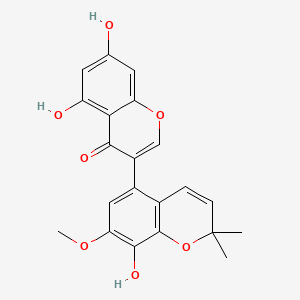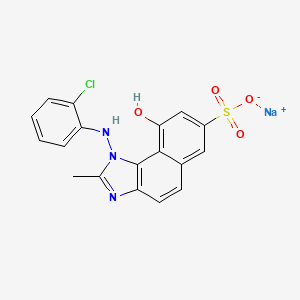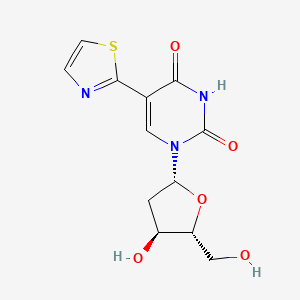
Sodium 2-(3-(2-chlorophenyl)-1-methyltriazen-2-yl)ethanesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-(3-(2-chlorophenyl)-1-methyltriazen-2-yl)ethanesulphonate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a triazene group, which is known for its versatility in chemical reactions, and a sulphonate group, which enhances its solubility in water.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-(3-(2-chlorophenyl)-1-methyltriazen-2-yl)ethanesulphonate typically involves the reaction of 2-chlorophenylhydrazine with sodium ethanesulphonate under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the triazene group. The reaction mixture is then purified through recrystallization to obtain the final product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, advanced purification techniques, such as chromatography, can be used to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 2-(3-(2-chlorophenyl)-1-methyltriazen-2-yl)ethanesulphonate undergoes various types of chemical reactions, including:
Oxidation: The triazene group can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The sulphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the sulphonate group under basic conditions.
Major Products
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted sulphonate derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium 2-(3-(2-chlorophenyl)-1-methyltriazen-2-yl)ethanesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Sodium 2-(3-(2-chlorophenyl)-1-methyltriazen-2-yl)ethanesulphonate involves its interaction with molecular targets such as enzymes and receptors. The triazene group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction can trigger various cellular pathways, resulting in the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium methanesulphonate
- Sodium ethanesulphonate
- Sodium 2-(2-chlorophenyl)-1-methyltriazen-2-yl)ethanesulphonate
Uniqueness
Sodium 2-(3-(2-chlorophenyl)-1-methyltriazen-2-yl)ethanesulphonate is unique due to the presence of both the triazene and sulphonate groups, which confer distinct chemical reactivity and solubility properties. This combination makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
94266-21-4 |
|---|---|
Molekularformel |
C9H12ClN3NaO3S+ |
Molekulargewicht |
300.72 g/mol |
IUPAC-Name |
sodium;2-[(2-chloroanilino)-methyliminoazaniumyl]ethanesulfonate |
InChI |
InChI=1S/C9H12ClN3O3S.Na/c1-11-13(6-7-17(14,15)16)12-9-5-3-2-4-8(9)10;/h2-5H,6-7H2,1H3,(H-,11,12,14,15,16);/q;+1 |
InChI-Schlüssel |
XGKVTUJTQSAUBE-UHFFFAOYSA-N |
Kanonische SMILES |
CN=[N+](CCS(=O)(=O)[O-])NC1=CC=CC=C1Cl.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




